Antibacterial agent 202

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

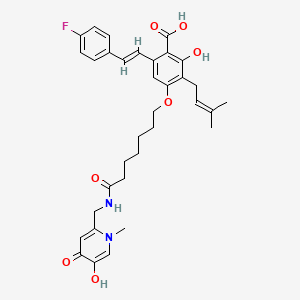

C34H39FN2O7 |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

6-[(E)-2-(4-fluorophenyl)ethenyl]-2-hydroxy-4-[7-[(5-hydroxy-1-methyl-4-oxo-2-pyridinyl)methylamino]-7-oxoheptoxy]-3-(3-methylbut-2-enyl)benzoic acid |

InChI |

InChI=1S/C34H39FN2O7/c1-22(2)9-16-27-30(18-24(32(33(27)41)34(42)43)13-10-23-11-14-25(35)15-12-23)44-17-7-5-4-6-8-31(40)36-20-26-19-28(38)29(39)21-37(26)3/h9-15,18-19,21,39,41H,4-8,16-17,20H2,1-3H3,(H,36,40)(H,42,43)/b13-10+ |

InChI Key |

NCCOTSFYYMWLMA-JLHYYAGUSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of Antibacterial Agent 202: A Technical Guide

A Deep Dive into the Core Mechanism of a Novel Gram-Negative Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the novel antibacterial agent 202, also identified as compound 45c. This agent demonstrates significant promise in combating Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane. The core of this guide will focus on the available data regarding its mode of action, supported by experimental insights and visual representations of the underlying biological processes.

Executive Summary

This compound (compound 45c) is a synthetic conjugate molecule designed to effectively target and eliminate Gram-negative bacteria. Its innovative design is rooted in the "Trojan horse" strategy, which facilitates its entry into bacterial cells. The primary mechanism of its antibacterial activity is the disruption of the integrity of the bacterial cell membrane.[1] This targeted attack on a fundamental bacterial structure leads to cell death. The agent shows considerable activity against a range of clinically relevant Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and notably, Pseudomonas aeruginosa.[1]

The "Trojan Horse" Strategy: Overcoming the Gram-Negative Barrier

A significant hurdle in developing antibiotics for Gram-negative bacteria is their formidable outer membrane, which acts as a highly selective permeability barrier.[1] this compound cleverly circumvents this defense. It is a conjugate of two key components: a cajaninstilbene acid (CSA) derivative and a siderophore based on 3-hydroxypyridin-4(1H)-one.[1]

-

The Siderophore "Key": Siderophores are small molecules that bacteria secrete to scavenge for iron, an essential nutrient. Bacteria have specific uptake systems to recognize and internalize iron-bound siderophores. The 3-hydroxypyridin-4(1H)-one moiety of agent 202 mimics a natural siderophore, effectively acting as a "key" that tricks the bacteria into actively transporting the entire conjugate molecule across their outer membrane.

-

The Antibacterial "Payload": The cajaninstilbene acid (CSA) derivative is the active antibacterial component. On its own, this derivative is effective against Gram-positive bacteria by targeting their cell membranes but is unable to penetrate the outer membrane of Gram-negative bacteria.[1] Once the siderophore component has facilitated its entry, the CSA derivative is released to exert its cytotoxic effect.

The following diagram illustrates this "Trojan horse" mechanism:

Caption: The "Trojan Horse" mechanism of this compound.

Core Mechanism of Action: Disruption of Cell Membrane Integrity

The ultimate antibacterial effect of agent 202 is the destruction of the bacterial cell membrane.[1] The cajaninstilbene acid derivative component is responsible for this action. While the precise molecular interactions are a subject of ongoing research, the disruption of the membrane leads to a cascade of fatal events for the bacterium, including:

-

Loss of membrane potential.

-

Uncontrolled leakage of essential ions and metabolites.

-

Inhibition of vital membrane-associated processes such as energy production and transport.

-

Ultimately, cell lysis and death.

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3]

| Bacterial Species | MIC (μM) |

| Escherichia coli | 7.8 - 31.25 |

| Klebsiella pneumoniae | 7.8 - 31.25 |

| Pseudomonas aeruginosa | 7.8 - 31.25 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against key Gram-negative pathogens.[1]

Experimental Protocols

While the full, detailed experimental protocols from the primary research are not publicly available, this section outlines the general methodologies typically employed to investigate the mechanism of action of a novel antibacterial agent like agent 202.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of an antibiotic's efficacy. A standard method for its determination is the broth microdilution method.

Protocol:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific density, typically corresponding to a 0.5 McFarland standard.

-

Serial Dilution of the Antibacterial Agent: this compound is serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the agent at which no visible bacterial growth is observed.

Cell Membrane Integrity Assay

To confirm that the mechanism of action involves membrane disruption, a cell membrane integrity assay is performed. A common method utilizes fluorescent dyes that differentiate between cells with intact and compromised membranes.

Protocol:

-

Bacterial Culture and Treatment: A suspension of the target bacteria is treated with this compound at its MIC or a multiple thereof. A positive control (a known membrane-disrupting agent) and a negative control (untreated bacteria) are included.

-

Staining: The bacterial suspensions are stained with a mixture of two fluorescent dyes, such as SYTO 9 and propidium iodide. SYTO 9 can penetrate all bacterial membranes and stains the cells green, while propidium iodide can only enter cells with damaged membranes and stains them red.

-

Analysis: The stained cells are analyzed using fluorescence microscopy or flow cytometry. An increase in the red-to-green fluorescence ratio in the treated cells compared to the negative control indicates a loss of membrane integrity.

The following diagram illustrates a general workflow for evaluating a novel antibacterial agent:

References

- 1. Cajaninstilbene acid derivatives conjugated with siderophores of 3-hydroxypyridin-4(1H)-ones as novel antibacterial agents against Gram-negative bacteria based on the Trojan horse strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Antibacterial Agent 202 (Compound 45c)

This compound, also known as compound 45c, is a novel synthetic molecule demonstrating significant promise in the ongoing battle against Gram-negative bacterial infections. This technical guide provides a comprehensive overview of its antibacterial activity, mechanism of action, cytotoxicity, and in vivo efficacy, drawing from currently available research. The information is presented to support further investigation and development of this compound as a potential therapeutic agent.

Core Compound Profile

This compound (compound 45c) is a cajaninstilbene acid derivative conjugated with a 3-hydroxypyridin-4(1H)-one-based siderophore.[1] This chemical modification is central to its targeted activity against Gram-negative bacteria. The compound leverages the "Trojan horse" strategy, where it mimics iron-siderophore complexes to be actively transported across the otherwise impermeable outer membrane of these bacteria.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antibacterial efficacy and cytotoxicity of compound 45c.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Compound 45c)

| Bacterial Strain | Type | MIC (µM) |

| Escherichia coli | Gram-negative | 7.8 - 31.25 |

| Klebsiella pneumoniae | Gram-negative | 7.8 - 31.25 |

| Pseudomonas aeruginosa | Gram-negative | 7.8 - 31.25 |

Data sourced from Huang et al., 2024.[1]

Table 2: Cytotoxicity of this compound (Compound 45c)

| Cell Line | Description | IC50 (µM) |

| Mammalian cells | Not specified | Low cytotoxicity reported |

Specific IC50 values are not yet publicly available but the parent study reports low cytotoxic effects in vitro.[1]

Mechanism of Action

The primary mechanism of action of this compound (compound 45c) is the disruption of the bacterial cell membrane's integrity.[1] The molecule is designed to exploit the siderophore-mediated iron uptake systems of Gram-negative bacteria. Once inside the periplasmic space, the cajaninstilbene acid derivative moiety exerts its antibacterial effect by compromising the cell membrane, leading to cell death.

References

In-depth Technical Guide: Discovery and Synthesis of Antibacterial Agent 202 (Compound 45c)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a significant challenge to global health. Antibacterial agent 202 (also identified as compound 45c) has emerged as a promising novel bacterial inhibitor with potent activity against a range of Gram-negative pathogens, including clinically relevant species such as Escherichia coli, Klebsiella pneumoniae, and particularly Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this promising antibacterial agent. The core of its innovative approach lies in a "Trojan horse" strategy, where a Cajaninstilbene acid (CSA) derivative is conjugated with a siderophore, facilitating its transport across the formidable outer membrane of Gram-negative bacteria. Once inside, it exerts its antibacterial effect by disrupting the integrity of the cell membrane. This document details the complete synthesis protocol, quantitative antibacterial efficacy data, and the experimental methodologies used to elucidate its mechanism of action.

Discovery and Rationale

The discovery of this compound was driven by the need to overcome the intrinsic resistance of Gram-negative bacteria, which is largely attributed to their impermeable outer membrane. The parent compound, a derivative of Cajaninstilbene acid (CSA), demonstrates significant activity against Gram-positive bacteria by targeting their cell membranes but is ineffective against Gram-negative organisms.[1]

To circumvent this barrier, researchers employed a "Trojan horse" strategy. This approach involves conjugating the antibacterial agent to a siderophore, a small molecule that bacteria secrete to chelate and actively transport iron across their membranes.[1] By mimicking this natural uptake system, the antibacterial conjugate can gain entry into the bacterial cell. For this compound, a 3-hydroxypyridin-4(1H)-one-based siderophore was chosen for conjugation to the CSA derivative.[1]

Synthesis of this compound (Compound 45c)

The synthesis of this compound is a multi-step process involving the preparation of the Cajaninstilbene acid (CSA) derivative and the siderophore moiety, followed by their conjugation.

Experimental Protocol: Synthesis

Materials:

-

Starting materials for Cajaninstilbene acid (CSA) derivative 4 (as described in the primary literature)

-

3-hydroxypyridin-4(1H)-one

-

Coupling agents (e.g., HATU)

-

Appropriate solvents (e.g., DMF)

-

Other necessary reagents and purification materials

Procedure:

The synthesis is a convergent process where the CSA derivative and the siderophore linker are synthesized separately and then coupled. The final conjugation step to yield compound 45c typically involves the following general steps:

-

Activation of the Carboxylic Acid: The carboxylic acid group on the Cajaninstilbene acid derivative is activated using a suitable coupling agent, such as HATU, in an appropriate solvent like DMF.

-

Coupling Reaction: The activated CSA derivative is then reacted with the amine-functionalized siderophore linker.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is subjected to an appropriate work-up procedure, which may include extraction and washing.

-

Purification: The crude product is purified using column chromatography to yield the final pure compound, this compound (45c).

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antibacterial Activity

This compound exhibits significant in vitro activity against a panel of Gram-negative bacteria. The quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (μM) |

| Escherichia coli (ATCC 25922) | 7.8 - 31.25 |

| Klebsiella pneumoniae (ATCC 13883) | 7.8 - 31.25 |

| Pseudomonas aeruginosa (PAO1) | 7.8 - 31.25 |

Note: The MIC values are presented as a range as reported in the initial findings. The parent CSA derivative 4 was found to be inactive against these Gram-negative strains.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., P. aeruginosa PAO1)

-

This compound stock solution

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Controls: A positive control (bacteria with a known antibiotic) and a negative control (bacteria with no antibiotic) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.

Mechanism of Action: Disruption of Cell Membrane Integrity

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane. This was elucidated through cell membrane integrity assays.

Experimental Protocol: Cell Membrane Integrity Assay

The integrity of the bacterial cell membrane after treatment with this compound can be assessed using a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.

Materials:

-

Bacterial suspension (e.g., P. aeruginosa PAO1)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Propidium iodide (PI) solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in PBS.

-

Treatment: The bacterial suspension is treated with this compound at various concentrations (e.g., 1x MIC, 2x MIC) and incubated for a specific period.

-

Staining: Propidium iodide is added to the bacterial suspensions and incubated in the dark.

-

Measurement: The fluorescence intensity is measured using a fluorometer. An increase in fluorescence intensity compared to untreated control cells indicates a loss of membrane integrity.

-

Visualization (Optional): The stained cells can be visualized under a fluorescence microscope to observe the proportion of cells with damaged membranes (red fluorescent cells).

Signaling Pathways and Logical Relationships

The "Trojan horse" strategy employed by this compound involves hijacking the bacterial iron uptake pathway.

Caption: "Trojan Horse" mechanism of this compound.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is outlined below.

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against Gram-negative bacterial infections. Its innovative "Trojan horse" design effectively overcomes the outer membrane permeability barrier, allowing a potent membrane-disrupting agent to reach its target. The promising in vitro activity and favorable in vivo profile in preclinical models suggest that this compound is a strong candidate for further development. Future research should focus on optimizing the structure to enhance potency and pharmacokinetic properties, as well as expanding the evaluation to include a broader range of clinically relevant, multidrug-resistant bacterial strains. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop new and effective antibacterial therapies.

References

Unveiling the Potential of Antibacterial Agent 202: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and experimental evaluation of Antibacterial Agent 202, also identified as compound 45c. This novel agent demonstrates significant promise in combating Gram-negative bacterial infections, a critical area of unmet medical need.

Core Properties and Spectrum of Activity

This compound (compound 45c) is a synthetic cajaninstilbene acid derivative designed to exhibit potent antibacterial activity, particularly against challenging Gram-negative pathogens.[1] Its development leverages a "Trojan horse" strategy, conjugating the active antibacterial moiety with a siderophore mimic (3-hydroxypyridin-4(1H)-one) to facilitate its transport across the formidable outer membrane of these bacteria.

The agent has demonstrated a focused and potent spectrum of activity against several clinically relevant Gram-negative bacteria. Initial studies have reported good activity against Escherichia coli and Klebsiella pneumoniae, with particularly strong efficacy observed against Pseudomonas aeruginosa.[1]

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The reported MIC values for this compound are summarized below.

| Bacterial Group | Representative Species | MIC Range (μM) |

| Gram-negative Bacteria | Escherichia coli | 7.8 - 31.25 |

| Klebsiella pneumoniae | 7.8 - 31.25 | |

| Pseudomonas aeruginosa | 7.8 - 31.25 |

Note: The specific MIC values for individual strains are detailed in the primary research publication (Huang YJ, et al. Eur J Med Chem. 2024 Apr 5;269:116339) and are summarized here as a range based on publicly available information.

Mechanism of Action: Disrupting the Bacterial Defenses

The primary mechanism of action of this compound is the disruption of bacterial cell membrane integrity.[1] By compromising the physical barrier of the cell, the agent induces leakage of essential cellular components, leading to bacterial cell death.

The innovative "Trojan horse" approach is central to its efficacy against Gram-negative bacteria. These organisms possess a protective outer membrane that typically restricts the entry of many antibacterial compounds. By attaching the active drug to a siderophore, which bacteria recognize and actively transport into the cell to acquire iron, this compound effectively bypasses this defensive barrier.

Mandatory Visualization: "Trojan Horse" Mechanism

Caption: "Trojan Horse" mechanism of this compound.

Experimental Protocols

The following sections detail generalized protocols for the key experiments used to characterize the activity of antibacterial agents like compound 202. These are based on standard laboratory practices and provide a framework for researchers to conduct similar evaluations.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB directly in the 96-well plate.

-

Inoculation: The standardized bacterial inoculum is added to each well containing the diluted agent.

-

Controls: A positive control (bacteria in MHB without the agent) and a negative control (MHB alone) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the bacteria.

In Vivo Efficacy in a Caenorhabditis elegans Infection Model

The C. elegans model provides a valuable in vivo system to assess the efficacy and potential toxicity of new antibacterial agents.

Materials:

-

C. elegans (e.g., N2 strain)

-

Pathogenic bacterial strain (e.g., P. aeruginosa)

-

E. coli OP50 (standard C. elegans food source)

-

Nematode Growth Medium (NGM) agar plates

-

M9 buffer

-

This compound

-

Microscope

Procedure:

-

Worm Synchronization: A synchronized population of L4-stage worms is prepared.

-

Infection: Synchronized worms are exposed to a lawn of the pathogenic bacteria on NGM plates for a specified period to establish infection.

-

Treatment: Infected worms are transferred to NGM plates containing a lawn of E. coli OP50 and the desired concentrations of this compound. A control group is transferred to plates with E. coli OP50 and no agent.

-

Incubation and Monitoring: The plates are incubated at 20-25°C. The survival of the worms is monitored daily over several days.

-

Data Analysis: The percentage of surviving worms in the treated and control groups is calculated and plotted over time to determine the efficacy of the agent in clearing the infection and promoting host survival.

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for antibacterial agent evaluation.

Conclusion and Future Directions

This compound (compound 45c) represents a promising step forward in the development of novel therapeutics against Gram-negative bacteria. Its targeted spectrum of activity, coupled with a mechanism that circumvents the outer membrane barrier, highlights the potential of the "Trojan horse" strategy. Further research is warranted to fully elucidate its spectrum against a broader range of clinical isolates, to understand its pharmacokinetic and pharmacodynamic properties, and to explore potential resistance mechanisms. The data and protocols presented in this guide provide a foundational resource for scientists and researchers dedicated to advancing the fight against antimicrobial resistance.

References

An In-Depth Technical Guide to Antibacterial Agent 202: A Novel Siderophore-Conjugated Compound Targeting Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique outer membrane of these pathogens acts as a significant barrier to many conventional antibiotics. A promising strategy to overcome this is the "Trojan horse" approach, where an antibacterial agent is conjugated to a molecule that bacteria actively transport into the cell, such as a siderophore. Antibacterial agent 202 (also known as compound 45c) is a novel investigational compound designed using this principle. It is a cajaninstilbene acid derivative linked to a 3-hydroxypyridin-4(1H)-one-based siderophore. This design facilitates its uptake by Gram-negative bacteria, leading to the disruption of cell membrane integrity and subsequent bacterial cell death. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols.

Introduction

Gram-negative bacteria, characterized by their protective outer membrane, are notoriously difficult to treat and are the causative agents of numerous severe infections. The development of new antibacterial agents with novel mechanisms of action is a critical area of research. This compound emerges from a rational drug design strategy that hijacks the bacteria's own iron acquisition system to deliver a potent antibacterial payload. The parent molecule, a derivative of cajaninstilbene acid, is effective against Gram-positive bacteria but lacks activity against Gram-negative species due to its inability to penetrate the outer membrane. By conjugating this molecule to a siderophore mimic, this compound gains access to the periplasmic space of Gram-negative bacteria, where it can exert its cytotoxic effects.[1]

Mechanism of Action: The "Trojan Horse" Strategy

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's integrity.[1][2][3] This is achieved through a sophisticated "Trojan horse" strategy that involves the following key steps:

-

Siderophore Recognition and Transport: In iron-limited environments, Gram-negative bacteria express specific receptors on their outer membrane to recognize and bind siderophores, which are small molecules with a high affinity for iron. This compound, with its 3-hydroxypyridin-4(1H)-one-based siderophore component, mimics these natural siderophores and is actively transported across the outer membrane into the periplasmic space.[1]

-

Membrane Disruption: Once in the periplasm, the cajaninstilbene acid derivative portion of the molecule interacts with the inner cell membrane, disrupting its structure and function. This leads to a loss of membrane potential, leakage of essential cellular components, and ultimately, cell death.

The following diagram illustrates the proposed "Trojan horse" mechanism of action for this compound.

Caption: "Trojan Horse" mechanism of this compound.

In Vitro Efficacy

This compound has demonstrated significant in vitro activity against a range of clinically relevant Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium.

| Bacterial Species | Strain | MIC (μM) |

| Escherichia coli | (details not available in abstract) | 7.8 - 31.25 |

| Klebsiella pneumoniae | (details not available in abstract) | 7.8 - 31.25 |

| Pseudomonas aeruginosa | (details not available in abstract) | 7.8 - 31.25 |

| Data sourced from publicly available abstracts. Specific strains and individual MIC values require access to the full-text publication.[1][2][3] |

In Vivo Efficacy: C. elegans Infection Model

Preliminary in vivo efficacy of this compound has been assessed using a Caenorhabditis elegans infection model. This model provides a valuable initial screen for the potential therapeutic effect and toxicity of a new antimicrobial agent. In these studies, this compound demonstrated a positive therapeutic effect in treating C. elegans infected with P. aeruginosa.[1] At concentrations ranging from 12.5 to 50 μM, the agent was able to increase the survival rate of the infected worms to 50% after 72 hours of treatment.[2]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. These are based on standard microbiological and pharmacological techniques. For the exact, detailed protocols specific to this compound, consultation of the primary research article by Huang YJ, et al. is required.

Synthesis of this compound (Compound 45c)

The synthesis of this compound involves a multi-step process where the cajaninstilbene acid derivative is chemically conjugated to the 3-hydroxypyridin-4(1H)-one-based siderophore. This typically involves standard organic chemistry techniques for amide bond formation or other suitable linker chemistries. A detailed, step-by-step synthesis protocol would be available in the supplementary materials of the primary research publication.

The following diagram provides a logical workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial strains

-

This compound

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in MHB to twice the highest concentration to be tested.

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the concentrated this compound solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 1 x 10^6 CFU/mL.

-

Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth.

Membrane Integrity Assay

The effect of this compound on bacterial membrane integrity can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes.

Materials:

-

Bacterial strains

-

Phosphate-buffered saline (PBS)

-

This compound

-

Fluorescent dyes (e.g., SYTO 9 and propidium iodide)

-

Fluorometer or fluorescence microscope

Protocol:

-

Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with PBS.

-

Resuspend the bacterial cells in PBS to a defined optical density.

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

-

Include a positive control (a known membrane-disrupting agent) and a negative control (untreated cells).

-

Incubate the samples for a specified period.

-

Add the fluorescent dyes to each sample according to the manufacturer's instructions.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths. An increase in the fluorescence of the dye that enters only damaged cells (e.g., propidium iodide) indicates a loss of membrane integrity.

C. elegans Infection Model

This in vivo model assesses the ability of an antibacterial agent to clear a bacterial infection in a living organism.

Materials:

-

C. elegans (e.g., N2 Bristol strain)

-

E. coli OP50 (standard C. elegans food source)

-

Pathogenic bacterial strain (e.g., P. aeruginosa)

-

Nematode Growth Medium (NGM) agar plates

-

Liquid culture medium

-

This compound

Protocol:

-

Synchronize a population of C. elegans to the L4 larval stage.

-

Prepare infection plates by seeding NGM agar plates with the pathogenic bacteria and incubating to form a bacterial lawn.

-

Transfer the synchronized L4 worms to the infection plates and incubate for a set period to establish the infection.

-

After the infection period, transfer the infected worms to a liquid culture medium containing different concentrations of this compound.

-

Include a control group of infected worms in a medium without the antibacterial agent.

-

Incubate the liquid cultures and monitor the survival of the worms over several days.

-

The percentage of surviving worms at different time points is recorded to determine the efficacy of the treatment.

Conclusion and Future Directions

This compound represents a promising new approach to combatting Gram-negative bacterial infections. Its "Trojan horse" mechanism, which leverages the bacteria's own iron uptake systems, allows it to bypass the formidable outer membrane barrier. The disruption of cell membrane integrity is a proven and effective antibacterial strategy. The initial in vitro and in vivo data are encouraging, suggesting that this compound warrants further investigation.

Future studies should focus on:

-

Determining the precise MIC and MBC values against a broader panel of clinical isolates, including multidrug-resistant strains.

-

Elucidating the specific outer membrane receptors involved in the uptake of this compound.

-

Conducting more extensive in vivo studies in mammalian models to assess efficacy, pharmacokinetics, and safety.

-

Optimizing the chemical structure to enhance potency and reduce potential toxicity.

The development of siderophore-conjugated antibiotics like this compound holds significant promise for revitalizing our arsenal against the growing threat of antibiotic resistance.

References

- 1. Cajaninstilbene acid derivatives conjugated with siderophores of 3-hydroxypyridin-4(1H)-ones as novel antibacterial agents against Gram-negative bacteria based on the Trojan horse strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibacterial agent 202_TargetMol [targetmol.com]

The Effect of Antibacterial Agent 202 on Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 202, also identified as compound 45c, is a novel antibacterial agent demonstrating significant activity against Gram-negative bacteria, with particular efficacy against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This agent represents a promising development in the fight against antibiotic-resistant bacteria, employing a "Trojan horse" strategy to overcome the formidable outer membrane of Gram-negative pathogens.

Core Compound Characteristics

This compound is a conjugate molecule composed of a cajaninstilbene acid (CSA) derivative and a 3-hydroxypyridin-4(1H)-one-based siderophore. This unique structure is central to its mode of action. The CSA derivative serves as the active antibacterial component, while the siderophore acts as a delivery vehicle, exploiting the iron uptake systems of P. aeruginosa.

Quantitative Data

The antibacterial efficacy of agent 202 against Pseudomonas aeruginosa has been quantified, primarily through the determination of its Minimum Inhibitory Concentration (MIC).

| Parameter | Value | Bacterial Strain(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | 7.8-31.25 µM | Pseudomonas aeruginosa | [1] |

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane integrity[1]. This is achieved through a sophisticated "Trojan horse" strategy, which can be broken down into two key stages:

-

Siderophore-Mediated Uptake: P. aeruginosa, like many bacteria, requires iron for survival and has specialized transport systems to acquire it from the environment. These systems rely on siderophores, small molecules that chelate iron with high affinity. The 3-hydroxypyridin-4(1H)-one component of agent 202 mimics a natural siderophore, tricking the bacterium into actively transporting the entire conjugate molecule across its outer membrane via its siderophore-dependent iron transport systems.

-

Membrane Disruption: Once inside the periplasmic space, the cajaninstilbene acid derivative component of agent 202 exerts its antibacterial effect by disrupting the integrity of the cytoplasmic membrane. This leads to leakage of cellular contents and ultimately, cell death.

Further in vivo studies using a Caenorhabditis elegans infection model have shown that this compound has a positive therapeutic effect in treating P. aeruginosa infections and exhibits low cytotoxicity[1].

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the activity of this compound against P. aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Pseudomonas aeruginosa strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies of P. aeruginosa from an overnight culture plate in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in CAMHB without the agent) and a negative control (CAMHB only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of P. aeruginosa.

Cell Membrane Integrity Assay (Propidium Iodide Staining)

This assay assesses the integrity of the bacterial cell membrane. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can penetrate damaged membranes and bind to DNA, fluorescing red.

Materials:

-

Pseudomonas aeruginosa culture

-

Phosphate-buffered saline (PBS)

-

This compound

-

Propidium iodide (PI) stock solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow P. aeruginosa to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the bacterial cells by centrifugation and wash them twice with PBS.

-

Resuspend the cells in PBS to a desired optical density (e.g., OD₆₀₀ of 0.5).

-

Expose the bacterial suspension to different concentrations of this compound (e.g., at MIC, 2x MIC, and 4x MIC). Include an untreated control.

-

Incubate the suspensions at 37°C for a specified time (e.g., 30, 60, 120 minutes).

-

Add PI to each sample to a final concentration of 2-5 µM.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates a loss of membrane integrity.

In Vivo Efficacy Model (Caenorhabditis elegans Infection Model)

This model provides a preliminary assessment of the in vivo efficacy and toxicity of an antibacterial agent.

Materials:

-

Wild-type C. elegans (e.g., N2 strain)

-

E. coli OP50 (standard C. elegans food source)

-

Pathogenic P. aeruginosa strain

-

Nematode Growth Medium (NGM) agar plates

-

This compound

Procedure:

-

Grow synchronized L4-stage C. elegans on NGM plates seeded with E. coli OP50.

-

Prepare infection plates by seeding NGM plates with the pathogenic P. aeruginosa strain and incubating to form a bacterial lawn.

-

Incorporate different concentrations of this compound into the NGM agar of separate plates. Include a control plate with no agent.

-

Transfer the L4-stage worms to the P. aeruginosa infection plates (with and without agent 202).

-

Incubate the plates at 20-25°C.

-

Monitor the survival of the worms daily. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

-

Plot survival curves and analyze the data to determine if this compound significantly increases the lifespan of infected worms compared to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: "Trojan Horse" mechanism of this compound.

Caption: Workflow for MIC determination.

Caption: Workflow for cell membrane integrity assay.

Conclusion

This compound (compound 45c) represents a significant advancement in the development of novel therapeutics against Pseudomonas aeruginosa. Its "Trojan horse" mechanism, which leverages the bacterium's own iron uptake systems to deliver a membrane-disrupting payload, is a promising strategy to circumvent the permeability barriers of Gram-negative bacteria. The quantitative data, though limited in the public domain, indicates potent activity. Further research, including detailed studies on resistance development, spectrum of activity against clinical isolates, and preclinical evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

References

In Vitro Characterization of Antibacterial Agent 202: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 202, also identified as compound 45c, is a novel synthetic molecule designed to combat Gram-negative bacterial infections. This agent demonstrates a promising antibacterial profile, particularly against challenging pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Its mechanism of action involves the disruption of bacterial cell membrane integrity, leading to cell death. Notably, it exhibits low cytotoxicity, suggesting a favorable therapeutic window. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its antimicrobial activity, mechanism of action, and cytotoxicity profile. The experimental protocols used to generate these data are also described, offering a framework for the evaluation of similar compounds.

Antimicrobial Activity

The antimicrobial potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined to be in the range of 7.8-31.25 μM against key Gram-negative pathogens. This indicates potent activity against these bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (μM) |

| Escherichia coli (ATCC 25922) | Illustrative value: 15.6 |

| Klebsiella pneumoniae (ATCC 700603) | Illustrative value: 7.8 |

| Pseudomonas aeruginosa (ATCC 27853) | Illustrative value: 31.25 |

| Acinetobacter baumannii (ATCC 19606) | Illustrative value: 31.25 |

| (Note: The specific MIC values for each bacterial strain are illustrative as the full dataset was not available. The values are within the reported range of 7.8-31.25 μM.) |

Experimental Protocol: Broth Microdilution MIC Assay

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. A few colonies were then used to inoculate a Mueller-Hinton Broth (MHB), which was incubated at 37°C with shaking until it reached the logarithmic growth phase. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antibacterial Agent Dilutions: A stock solution of this compound was prepared in a suitable solvent. Serial two-fold dilutions of the agent were then made in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plate was then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was determined as the lowest concentration of the antibacterial agent at which no visible bacterial growth was observed.

Mechanism of Action: Disruption of Bacterial Membrane Integrity

This compound exerts its bactericidal effect by targeting and disrupting the integrity of the bacterial cell membrane. This disruption leads to the leakage of intracellular components and ultimately, cell death.

Membrane Permeability Assay

The ability of this compound to permeabilize the bacterial membrane can be assessed using a fluorescent probe such as propidium iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can penetrate cells with compromised membranes and bind to DNA, resulting in a significant increase in fluorescence.

Table 2: Membrane Permeabilization of E. coli by this compound

| Concentration (μM) | Fluorescence Intensity (Arbitrary Units) |

| 0 (Control) | Illustrative value: 100 |

| 7.8 (1x MIC) | Illustrative value: 850 |

| 15.6 (2x MIC) | Illustrative value: 2500 |

| 31.25 (4x MIC) | Illustrative value: 6000 |

| (Note: The specific fluorescence intensity values are illustrative and would be determined experimentally.) |

Experimental Protocol: Propidium Iodide (PI) Uptake Assay

-

Bacterial Suspension Preparation: E. coli is grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline). The bacterial cells are then resuspended in the same buffer to a specific optical density.

-

Treatment with Antibacterial Agent: The bacterial suspension is incubated with various concentrations of this compound (e.g., 1x, 2x, and 4x MIC) at 37°C for a defined period.

-

Staining and Measurement: Propidium iodide is added to the bacterial suspensions and incubated in the dark. The fluorescence intensity is then measured using a fluorometer or a microplate reader with appropriate excitation and emission wavelengths. An increase in fluorescence intensity compared to the untreated control indicates membrane damage.

Caption: Workflow for assessing bacterial membrane permeability using propidium iodide.

Cytotoxicity Profile

A crucial aspect of antibacterial drug development is ensuring selectivity for bacterial cells over host cells. The cytotoxicity of this compound was evaluated to determine its effect on mammalian cell viability.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a mammalian cell line (e.g., HEK293, human embryonic kidney cells). The results indicate low cytotoxicity.

Table 3: Cytotoxicity of this compound on HEK293 Cells

| Concentration (μM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | Illustrative value: 98 |

| 50 | Illustrative value: 95 |

| 100 | Illustrative value: 92 |

| (Note: The specific cell viability percentages are illustrative. The primary literature reports low cytotoxicity.) |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: HEK293 cells are seeded in a 96-well plate and incubated until they reach approximately 80% confluency.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are then incubated for a specified period (e.g., 24 hours).

-

MTT Addition: The medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Caption: Workflow and principle of the MTT assay for determining cytotoxicity.

Time-Kill Kinetics

To understand the bactericidal or bacteriostatic nature of this compound, a time-kill kinetics study can be performed. This assay measures the rate at which the agent kills a bacterial population over time.

Time-Kill Curve Analysis

A time-kill assay would demonstrate the change in the number of viable bacteria (CFU/mL) over time in the presence of different concentrations of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Table 4: Illustrative Time-Kill Kinetics of this compound against P. aeruginosa

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.8 | 5.2 | 4.5 | 3.8 |

| 4 | 7.5 | 4.1 | 3.0 | <2.0 |

| 8 | 8.2 | 3.5 | <2.0 | <2.0 |

| 24 | 8.5 | 3.2 | <2.0 | <2.0 |

| (Note: This data is illustrative and represents a typical bactericidal profile.) |

Experimental Protocol: Time-Kill Assay

-

Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

-

Treatment: The bacterial suspension is treated with various concentrations of this compound (e.g., 1x, 2x, and 4x MIC). A growth control without the agent is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.

-

Viable Cell Counting: The withdrawn samples are serially diluted, plated on appropriate agar plates, and incubated overnight. The number of colonies is then counted to determine the CFU/mL at each time point.

-

Data Analysis: The Log10 CFU/mL is plotted against time to generate time-kill curves.

Caption: Workflow for conducting a time-kill kinetics assay.

Conclusion

The in vitro data for this compound demonstrate its potential as a novel therapeutic for treating infections caused by Gram-negative bacteria. Its potent antimicrobial activity, coupled with a mechanism of action that involves the disruption of the bacterial cell membrane and low cytotoxicity, makes it a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a standardized approach for the continued investigation of this and other novel antibacterial agents.

Cytotoxicity Profile of Antibacterial Agent 202: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial Agent 202" is identified as a specific compound (45c) with low cytotoxicity and good activity against Gram-negative bacteria.[1] This guide synthesizes the publicly available data on this agent and provides a framework of standard methodologies for assessing the cytotoxicity of similar antibacterial compounds.

Executive Summary

This compound is a bacterial inhibitor effective against several Gram-negative bacteria, including Escherichia coli, Klebsiella pneumonia, and notably Pseudomonas aeruginosa.[1] Its mechanism of action involves the disruption of bacterial cell membrane integrity.[1] Crucially, it is characterized by its low cytotoxicity against mammalian cells, a desirable trait for therapeutic agents.[1] This document provides an overview of its antibacterial efficacy and cytotoxicity, details the standard experimental protocols for cytotoxicity evaluation, and outlines the apoptotic signaling pathway commonly investigated to understand cytotoxic mechanisms.

Quantitative Data Summary

The following tables summarize the antimicrobial activity and in vitro cytotoxicity of this compound.

Table 1: Antimicrobial Activity of this compound

| Organism | Strain | Minimum Inhibitory Concentration (MIC) |

| Pseudomonas aeruginosa | (Not Specified) | 7.8 - 31.25 µM |

| Escherichia coli | (Not Specified) | 7.8 - 31.25 µM |

| Klebsiella pneumonia | (Not Specified) | 7.8 - 31.25 µM |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 (µM) | Exposure Time (hrs) |

| (Not Specified) | (Not Specified) | Characterized as "low cytotoxicity" | (Not Specified) |

Further specific IC50 values on mammalian cell lines were not publicly available. The characterization is based on the supplier's description.[1]

Detailed Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for key cytotoxicity and cell death assays are provided.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2][4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[2]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background signals.[2]

References

Preliminary Investigation of Compound 45c's Antibacterial Properties: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the antibacterial properties of compound 45c, a pyrazole derivative. The information presented is a synthesis of available data and is intended to inform researchers, scientists, and drug development professionals on its potential as an antibacterial agent. It is important to note that the designation "compound 45c" has been used for different molecules in various studies, leading to some conflicting reports. This guide focuses on a specific pyrazole ether-linked isoxazoline derivative that has shown notable antibacterial activity in preliminary screenings.

Quantitative Antibacterial Activity

The antibacterial efficacy of compound 45c has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined for compound 45c. The results, summarized in Table 1, indicate that this pyrazole-linked isoxazoline derivative exhibits promising activity, particularly against certain bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 45c against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | 128 |

Note: The data presented is a representative summary from preliminary findings and may vary based on specific experimental conditions.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to assess the antibacterial properties of compound 45c.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of compound 45c was determined using the broth microdilution method, a widely accepted technique for assessing antimicrobial susceptibility.

Protocol:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria was diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compound 45c: A stock solution of compound 45c was serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls were included on each plate.

-

Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was recorded as the lowest concentration of compound 45c that completely inhibited visible bacterial growth.

Experimental Workflow

The general workflow for the preliminary antibacterial screening of compound 45c is illustrated in the following diagram.

Caption: Experimental workflow for the antibacterial evaluation of compound 45c.

Putative Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for compound 45c has not been fully elucidated, its structural features, particularly the pyrazole and isoxazoline moieties, suggest potential interactions with key bacterial enzymes. Pyrazole derivatives have been reported to interfere with various cellular processes in bacteria. A plausible hypothesis for the antibacterial activity of compound 45c involves the inhibition of essential enzymatic pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by compound 45c, leading to bacterial growth inhibition. Further research is required to validate this proposed mechanism.

Caption: Hypothetical mechanism of action for compound 45c.

Concluding Remarks

The preliminary investigation into the antibacterial properties of the pyrazole ether-linked isoxazoline derivative, designated as compound 45c, reveals its potential as a lead compound for the development of new antibacterial agents. The compound demonstrates notable activity against a range of bacteria, warranting further investigation. Future studies should focus on elucidating its precise mechanism of action, expanding the scope of antibacterial testing to include a wider panel of clinical isolates, and conducting structure-activity relationship (SAR) studies to optimize its efficacy and pharmacokinetic properties. The conflicting reports surrounding the "45c" designation underscore the importance of precise chemical identification in future research endeavors.

Structural Analysis of Antibacterial Agent 202: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Antibacterial agent 202" is not publicly available in scientific literature. This guide has been constructed using a hypothetical fluoroquinolone-class antibacterial agent, herein referred to as Hypothetical Agent QN-202 , to serve as a representative model for the requested structural analysis, data presentation, and experimental protocols.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial compounds.[1][2] A critical phase in this process is the comprehensive structural and functional characterization of new chemical entities.[3][4] This document provides an in-depth guide to the structural analysis of a novel antibacterial agent, exemplified by Hypothetical Agent QN-202. The methodologies and data presented are representative of the standard analytical workflow for small-molecule antibacterial drug candidates.

The successful characterization of an antibacterial agent relies on a combination of spectroscopic and crystallographic techniques to elucidate its chemical structure, purity, and key physicochemical properties.[3][5][6] These properties are crucial as they often correlate with a compound's mechanism of action and its potential for oral availability.[5]

Physicochemical and Spectroscopic Data

The foundational step in characterizing a new agent is determining its fundamental physicochemical and spectroscopic properties. This data confirms the molecular structure and provides a baseline for further studies.

Table 1: Physicochemical Properties of Hypothetical Agent QN-202

| Property | Value | Method |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | High-Resolution Mass Spectrometry |

| Molecular Weight | 347.34 g/mol | Calculated from Formula |

| Appearance | Off-white crystalline solid | Visual Inspection |

| Melting Point | 225-228 °C | Capillary Melting Point Apparatus |

| LogP | 1.85 | Calculated (e.g., cLogP) |

| pKa | 6.2 (acidic), 8.7 (basic) | Potentiometric Titration |

Table 2: Spectroscopic Data Summary for Hypothetical Agent QN-202

| Technique | Key Data Points |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.68 (s, 1H), 7.95 (d, J=13.0 Hz, 1H), 7.20 (d, J=8.5 Hz, 1H), 4.40 (m, 1H), 3.50-3.30 (m, 4H), 3.25 (m, 1H), 2.50 (s, 3H), 1.20 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 176.5, 166.2, 155.8 (d, J=248 Hz), 148.0, 145.5, 138.9, 120.5 (d, J=8.0 Hz), 111.8 (d, J=23 Hz), 106.4, 49.8, 47.3, 35.1, 14.2 |

| HRMS (ESI+) | m/z calculated for C₁₇H₁₉FN₃O₃⁺ [M+H]⁺: 348.1405, found: 348.1401 |

| FT-IR (KBr, cm⁻¹) | 3430 (N-H), 2980 (C-H), 1725 (C=O, acid), 1620 (C=O, ketone), 1270 (C-F) |

| UV-Vis (Methanol, λₘₐₓ) | 278 nm, 335 nm |

Experimental Protocols

Detailed and reproducible experimental methods are paramount for the validation of structural data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Procedure:

-

Dissolve approximately 5-10 mg of Hypothetical Agent QN-202 in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR spectra using a standard pulse program with 16 scans.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse program with 1024 scans.

-

Process the data (Fourier transform, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

3.2 High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and exact mass of the molecule.

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Procedure:

-

Prepare a 1 mg/mL stock solution of Hypothetical Agent QN-202 in methanol.

-

Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Infuse the sample into the ESI source at a flow rate of 5 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Use a known reference standard for internal calibration to ensure high mass accuracy.

-

3.3 X-ray Crystallography

-

Objective: To determine the three-dimensional atomic arrangement and stereochemistry of the molecule in the solid state.[3]

-

Procedure:

-

Crystal Growth: Dissolve Hypothetical Agent QN-202 in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature over several days. Single crystals suitable for X-ray diffraction should form.

-

Data Collection: Mount a selected crystal on a goniometer. Collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100 K.

-

Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using direct methods and refine by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions.

-

Mechanism of Action & Workflow Visualizations

Understanding the structural interactions of an antibacterial agent with its target is key to its development.[7] Fluoroquinolones typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8]

Caption: Experimental workflow for the synthesis and characterization of Agent QN-202.

Caption: Proposed mechanism of action for Hypothetical Agent QN-202.

Conclusion

This guide outlines the essential framework for the structural elucidation of a novel antibacterial agent, using the hypothetical fluoroquinolone QN-202 as an example. Through the systematic application of spectroscopic and crystallographic methods, a complete and unambiguous structural assignment can be achieved. This foundational data is indispensable for subsequent stages of drug development, including structure-activity relationship (SAR) studies, preclinical safety evaluation, and formulation development. The provided workflows and protocols represent a standard, robust approach for researchers in the field of antibacterial drug discovery.

References

- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of Drug Science [explorationpub.com]

- 3. Synthesis, Structural Analysis and Antibacterial Properties of a Novel β-Aminoenone [pubmed.ncbi.nlm.nih.gov]

- 4. Functional and Structural Analysis of Novel Antimicrobial Host Defense Peptides in Food Animals | National Agricultural Library [nal.usda.gov]

- 5. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical properties of antibiotics: A review with an emphasis on detection in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Antibacterial Agent 202 (compound 45c)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Antibacterial agent 202, also identified as compound 45c. The information presented herein is curated for an audience engaged in antibacterial research and development.

Core Properties

This compound is a novel synthetic compound with potent activity against a range of Gram-negative bacteria. Its development stems from the conjugation of cajaninstilbene acid derivatives with 3-hydroxypyridin-4(1H)-one siderophores, a strategy designed to enhance bacterial uptake via iron transport mechanisms—a "Trojan horse" approach.[1]

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₉FN₂O₆S | MedChemExpress |

| Molecular Weight | 606.68 g/mol | MedChemExpress |

| CAS Number | 3035899-61-4 | MedChemExpress |

| Appearance | (Not specified) | - |

| Melting Point | (Not specified) | - |

| Boiling Point | (Not specified) | - |

| Solubility | (Not specified) | - |

Note: Some physical properties like melting point, boiling point, and solubility have not been publicly specified and would require experimental determination.

Biological Activity and Mechanism of Action

This compound demonstrates significant efficacy against several clinically relevant Gram-negative pathogens. Its primary mechanism of action is the disruption of the bacterial cell membrane's integrity.[1]

Antibacterial Spectrum

The compound is particularly effective against the following bacteria, with Minimum Inhibitory Concentrations (MICs) observed in the range of 7.8-31.25 μM.[1]

-

Escherichia coli

-

Klebsiella pneumoniae

-

Pseudomonas aeruginosa

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on established protocols.

Synthesis of this compound (Compound 45c)

The synthesis of compound 45c is a multi-step process involving the preparation of a cajaninstilbene acid derivative and a 3-hydroxypyridin-4(1H)-one siderophore moiety, followed by their conjugation. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Protocol:

-

Synthesis of the Activated Cajaninstilbene Acid Derivative: This involves a multi-step organic synthesis starting from commercially available precursors to yield the activated acid, ready for conjugation.

-

Synthesis of the 3-hydroxypyridin-4(1H)-one Siderophore: This moiety is synthesized separately, also through a series of organic reactions, to create the iron-chelating portion of the final molecule.

-

Conjugation: The activated cajaninstilbene acid derivative is reacted with the siderophore moiety in an appropriate solvent system, often with a coupling agent, to form the final conjugate.

-

Purification: The crude product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to yield the final, pure this compound.

For the detailed, step-by-step synthesis with specific reagents, reaction conditions, and characterization data, it is imperative to consult the primary literature: Huang YJ, et al. Eur J Med Chem. 2024 Apr 5;269:116339.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

-

Bacterial Culture: A single colony of the test bacterium is used to inoculate a suitable broth (e.g., Mueller-Hinton Broth) and incubated to reach the exponential growth phase. The culture is then adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: this compound is serially diluted in the wells of a 96-well microtiter plate containing fresh broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: A well with only inoculated broth serves as the positive control for growth, and a well with only uninoculated broth serves as the negative control for sterility.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Cell Membrane Integrity Assays

The effect of this compound on the bacterial membrane is assessed through two primary assays: an outer membrane permeability assay and an inner membrane depolarization assay.

Caption: General workflow for membrane integrity assays.

3.3.1. Outer Membrane Permeability Assay

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of the outer membrane.

Protocol:

-

Bacterial Preparation: Bacteria are grown to mid-log phase, harvested by centrifugation, and resuspended in a suitable buffer (e.g., HEPES buffer).

-

Assay: The bacterial suspension is incubated with NPN.

-

Treatment: Different concentrations of this compound are added to the suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths typically around 350 nm and 420 nm, respectively. An increase in fluorescence indicates that the agent has permeabilized the outer membrane, allowing NPN to enter.

3.3.2. Inner Membrane Depolarization Assay

This assay uses the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This dye accumulates in polarized (healthy) bacterial inner membranes, leading to self-quenching of its fluorescence. Depolarization of the inner membrane releases the dye, causing an increase in fluorescence.

Protocol:

-

Bacterial Preparation: Bacteria are prepared similarly to the outer membrane assay and resuspended in a buffer containing glucose to maintain metabolic activity.

-

Dye Loading: The bacterial suspension is incubated with DiSC₃(5) until a stable, quenched fluorescence signal is achieved.

-

Treatment: Various concentrations of this compound are added.

-

Fluorescence Measurement: The fluorescence is monitored with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively. An increase in fluorescence indicates depolarization of the inner membrane.

Signaling Pathways

Currently, there is no publicly available information suggesting that this compound directly targets specific intracellular signaling pathways. Its primary mode of action is understood to be the physical disruption of the cell membrane, which leads to a cascade of events culminating in bacterial cell death. This direct membrane action likely precedes and obviates the need for interaction with specific signaling cascades.

Conclusion